

Olomoucine II: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olomoucine II*

Cat. No.: *B1233773*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine II is a potent, second-generation inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.^{[1][2]} As a 2,6,9-trisubstituted purine analog, it represents a significant advancement over its predecessor, olomoucine, exhibiting greater potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanisms of action of **Olomoucine II**, intended to support further research and drug development efforts in oncology and virology.

Chemical Structure and Physicochemical Properties

Olomoucine II is chemically described as (S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)phenol. Its structure is characterized by a purine core with substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of CDKs.

Table 1: Chemical Identifiers for **Olomoucine II**

Identifier	Value
IUPAC Name	(S)-2-(((2-((1-hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)phenol
CAS Number	500735-47-7
Chemical Formula	C ₁₉ H ₂₆ N ₆ O ₂
Molecular Weight	370.46 g/mol [2]
SMILES	OC--INVALID-LINK-- NC1=NC(NCC2=C(C=CC=C2)O)=C3N=CN(C3=N1)C(C)C
InChI Key	NDUVSANREQEDRE-AWEZNQCLSA-N

Table 2: Physicochemical Properties of **Olomoucine II**

Property	Value
Physical State	Solid powder
Solubility	Soluble in DMSO and Methanol.
Melting Point	Data not available
pKa	Data not available

Biological Properties and Activity

Olomoucine II is a potent inhibitor of several cyclin-dependent kinases, with IC₅₀ values in the nanomolar to low micromolar range. Its inhibitory activity extends to a range of cancer cell lines and viruses.

Table 3: Inhibitory Activity of **Olomoucine II** against Cyclin-Dependent Kinases (CDKs)

Kinase Target	IC50 (μM)
CDK1/cyclin B	7.6[2]
CDK2/cyclin E	0.1[2]
CDK4/cyclin D1	19.8[2]
CDK7/cyclin H	0.45[2]
CDK9/cyclin T	0.06[2]
ERK2	32[2]

Table 4: Anti-proliferative Activity of **Olomoucine II** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
HOS	Osteosarcoma	9.3
T98G	Glioblastoma	9.2
HBL100	Breast Cancer	10.5
BT474	Breast Cancer	13.6
MCF-7	Breast Cancer	5.0
HT-29	Colorectal Cancer	10.8
CCRF-CEM	Leukemia	5.3
BV173	Leukemia	2.7
HL60	Leukemia	16.3

Table 5: Antiviral Activity of **Olomoucine II**

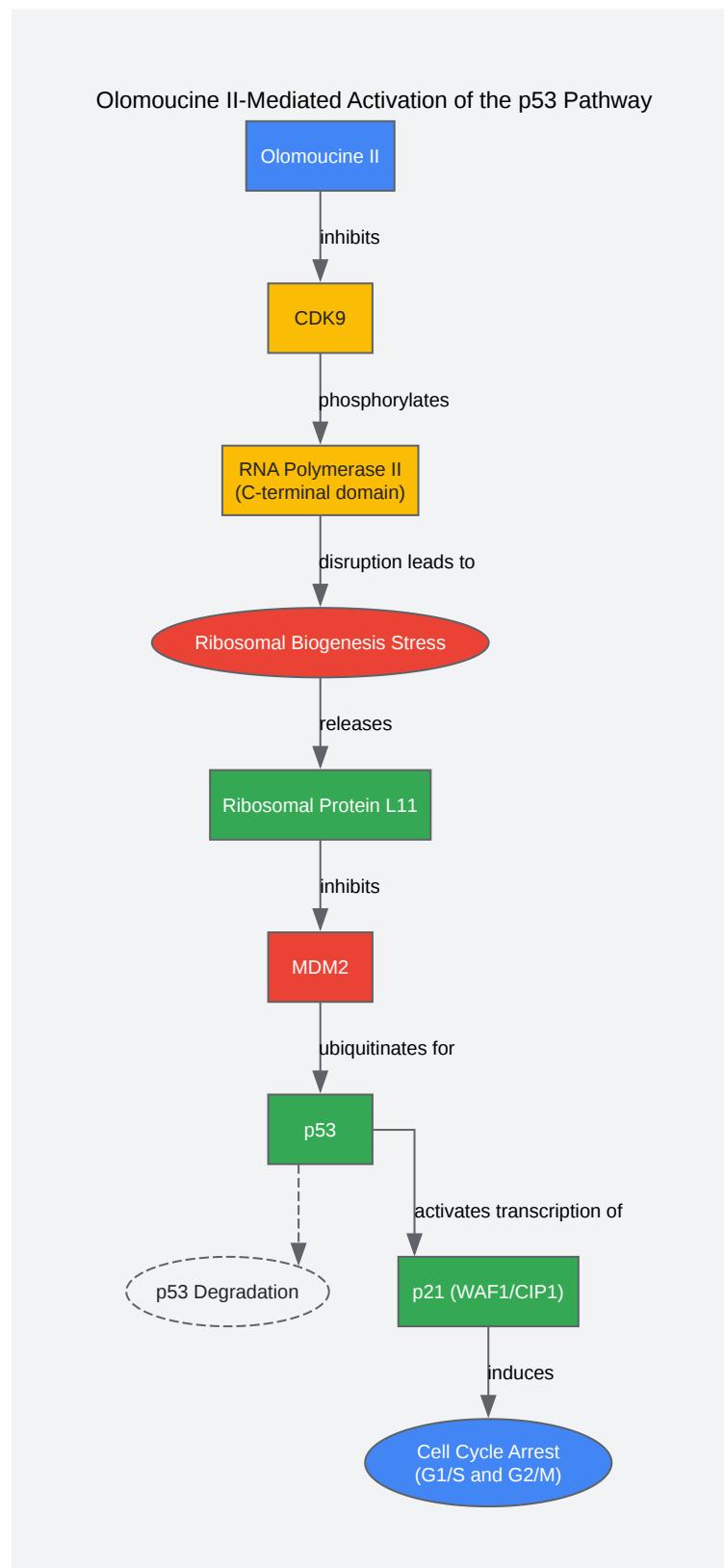

Virus	IC50 (μM)
Herpes Simplex Virus 1 (HSV-1)	5[2]
Herpes Simplex Virus 2 (HSV-2)	4.7[2]
Vaccinia Virus	3.8[2]
Human Adenovirus type 4 (Ad4)	2.4[2]
Human Cytomegalovirus (CMV)	3.2[2]

Table 6: Inhibition of Drug Transporters by **Olomoucine II**

Transporter	IC50 (μM)
ABCB1 (P-glycoprotein)	6.4[2]

Mechanism of Action: p53 Signaling Pathway

Olomoucine II has been shown to induce the nuclear accumulation of the tumor suppressor protein p53 and enhance its transcriptional activity. This leads to the upregulation of p21WAF1, a key inhibitor of the cell cycle. A proposed mechanism involves the interaction of **Olomoucine II** with ribosomal protein L11, which in turn inhibits the E3 ubiquitin ligase MDM2. The inhibition of MDM2 prevents the degradation of p53, leading to its accumulation and subsequent cell cycle arrest.

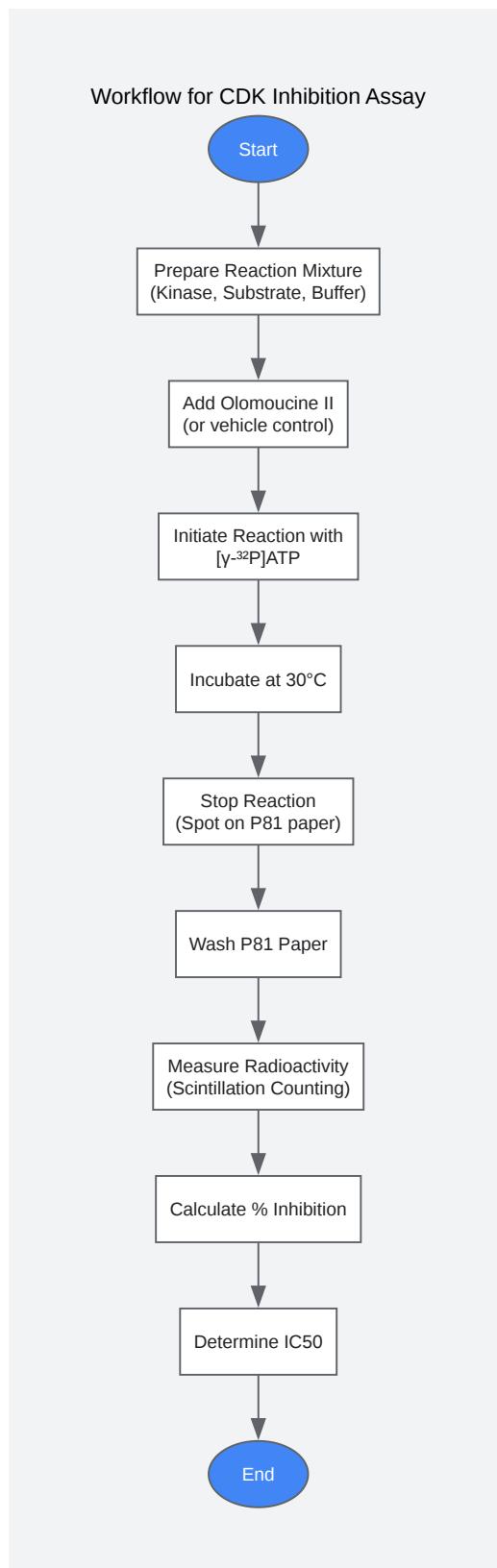
[Click to download full resolution via product page](#)

Caption: **Olomoucine II** induces p53-mediated cell cycle arrest.

Experimental Protocols

CDK2/Cyclin A Kinase Assay (Representative Protocol)

This protocol describes a typical *in vitro* kinase assay to determine the inhibitory activity of a compound like **Olomoucine II** against CDK2/cyclin A, using histone H1 as a substrate.


Materials:

- Active CDK2/cyclin A enzyme
- Histone H1 (substrate)
- **Olomoucine II** (or other test inhibitor)
- [γ -³²P]ATP
- Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and vials

Procedure:

- Prepare a reaction mixture containing kinase buffer, active CDK2/cyclin A enzyme, and histone H1 substrate.
- Add varying concentrations of **Olomoucine II** or vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of **Olomoucine II** relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining CDK inhibition.

Cell Viability (MTT) Assay (Representative Protocol)

This protocol outlines a common method for assessing the anti-proliferative effects of a compound like **Olomoucine II** on cancer cell lines.

Materials:

- Human cancer cell line of interest
- Complete cell culture medium
- **Olomoucine II** (or other test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Olomoucine II** or vehicle control for a specified duration (e.g., 48-72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

Olomoucine II is a potent and selective inhibitor of cyclin-dependent kinases with significant anti-proliferative and antiviral activities. Its ability to induce p53-mediated cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. This technical guide summarizes the key chemical and biological characteristics of **Olomoucine II** to facilitate ongoing and future research in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Olomoucine II: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233773#chemical-structure-and-properties-of-olomoucine-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com